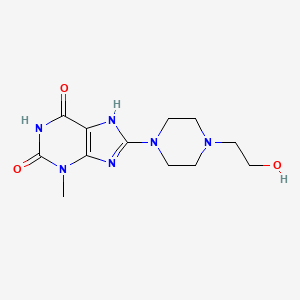

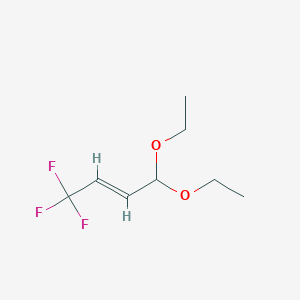

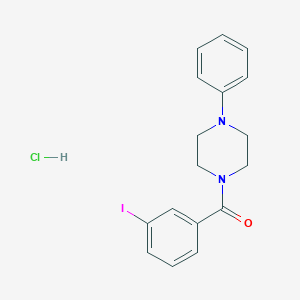

![molecular formula C10H17N3 B2489972 1-tert-Butyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine CAS No. 1509274-37-6](/img/structure/B2489972.png)

1-tert-Butyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 1-tert-Butyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine is a chemical structure that is part of a broader class of pyrazolopyridine derivatives. These compounds are of interest due to their potential applications in various fields, including medicinal chemistry and material science. The tert-butyl group attached to the pyrazole ring is a common structural motif that can influence the physical and chemical properties of these molecules.

Synthesis Analysis

The synthesis of related pyrazole derivatives has been explored in several studies. For instance, a series of 1-tert-butyl-3(5)-(trifluoromethyl)-1H-pyrazoles were synthesized from the reaction of 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones with tert-butylhydrazine hydrochloride. The reaction media and conditions, such as the use of [BMIM][BF4] (1-butyl-3-methylimidazolium tetrafluoroborate) and pyridine or NaOH in EtOH, significantly affected the regioselectivity of the resulting pyrazoles .

Molecular Structure Analysis

The molecular structure of pyrazolopyridine derivatives can exhibit interesting features such as hydrogen-bonded chains and rings. For example, in the case of 3-tert-butyl-1-phenyl-7-(4-trifluoromethylbenzyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-spiro-1'-cyclohexane-2',6'-dione, the reduced pyridine ring adopts a half-chair conformation, and the molecules are linked by hydrogen bonds to form a chain of rings . These structural details are crucial for understanding the compound's interactions and potential binding properties.

Chemical Reactions Analysis

The chemical reactivity of pyrazolopyridine derivatives can be influenced by the presence of substituents on the rings. For example, the introduction of a tert-butyl group can affect the electron distribution within the molecule, potentially altering its reactivity in subsequent chemical reactions. The synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an intermediate in biologically active compounds, demonstrates the versatility of these structures in synthetic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolopyridine derivatives are influenced by their molecular structure. For instance, the presence of tert-butyl and other substituents can impact the compound's solubility, boiling and melting points, and stability. The characterization of these compounds often involves spectroscopic methods such as FTIR, NMR, and X-ray crystallography, which provide detailed information about their structures and properties . Additionally, computational methods like DFT analyses can predict properties such as intramolecular hydrogen bonding, which plays a significant role in the stability and reactivity of these molecules .

Scientific Research Applications

Chemistry and Properties of Pyrazolo[4,3-c]pyridine Derivatives

The chemistry and properties of pyrazolo[4,3-c]pyridine derivatives, such as 1-tert-Butyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine, have been extensively investigated due to their wide range of applications in chemical research. These compounds are known for their versatility as ligands in the formation of complex compounds with different metal ions. Their spectroscopic properties, structures, magnetic properties, and biological and electrochemical activities have been the subject of thorough review, highlighting their potential in various scientific fields. Such investigations have revealed the importance of these derivatives in developing new materials with desired properties for specific applications, suggesting the need for further exploration into unknown analogues (Boča, Jameson, & Linert, 2011).

Role in Kinase Inhibition

Pyrazolo[4,3-c]pyridine derivatives have been particularly highlighted for their role in the design of kinase inhibitors. Due to their ability to interact with kinases via multiple binding modes, these scaffolds have been utilized in a broad range of kinase targets, showcasing their versatility in pharmaceutical research. Kinase inhibitors play a crucial role in treating various diseases by targeting specific kinase enzymes involved in disease progression. The patent literature and peer-reviewed articles have emphasized the significance of these derivatives in developing potent and selective kinase inhibitors, thereby underscoring their therapeutic potential (Wenglowsky, 2013).

Synthetic and Medicinal Aspects of Pyrazolo[1,5-a]pyrimidine

While not directly mentioning this compound, research on pyrazolo[1,5-a]pyrimidine scaffold, a closely related structure, indicates a broad range of medicinal properties including anticancer, CNS agents, anti-infectious, anti-inflammatory activities, and more. This review also highlights the significant synthetic strategies employed for developing drug-like candidates showcasing the structural flexibility and potential for new drug development (Cherukupalli et al., 2017).

Heterocyclic N-oxide Molecules in Organic Synthesis and Drug Applications

The synthesis and application of heterocyclic N-oxide derivatives, including those derived from pyrazolo[4,3-c]pyridine structures, have been reviewed for their usefulness in organic synthesis, catalysis, and drug development. These compounds exhibit a variety of biological activities, making them valuable in medicinal chemistry for designing new therapeutic agents with anticancer, antibacterial, and anti-inflammatory properties (Li et al., 2019).

Pyrimidine Appended Optical Sensors

Research on pyrimidine derivatives, related to pyrazolo[4,3-c]pyridine by their heterocyclic nature, has shown that these compounds are excellent candidates for developing optical sensors due to their ability to form coordination and hydrogen bonds. Such applications demonstrate the potential of pyrazolo[4,3-c]pyridine derivatives in developing advanced sensing materials with significant biological and medicinal applications (Jindal & Kaur, 2021).

Mechanism of Action

Target of Action

This compound is a heterocyclic aromatic compound, and such compounds are often involved in binding to multiple receptors . .

Mode of Action

It’s known that aromatic heterocycles like this compound can bind with high affinity to multiple receptors, which can lead to various biological effects .

Biochemical Pathways

Compounds with similar structures have been found to affect a variety of pathways, leading to diverse biological activities .

Result of Action

Similar compounds have been found to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Action Environment

The action, efficacy, and stability of 1-tert-Butyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine can be influenced by various environmental factors. These may include pH, temperature, presence of other molecules, and specific conditions within the body . .

properties

IUPAC Name |

1-tert-butyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3/c1-10(2,3)13-9-4-5-11-6-8(9)7-12-13/h7,11H,4-6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXHREWMMPXVPAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C2=C(CNCC2)C=N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(pyridin-4-yl)-N-(m-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2489893.png)

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B2489894.png)

![N-(benzo[d]thiazol-2-yl)-N-benzyl-4-(morpholinosulfonyl)benzamide](/img/structure/B2489902.png)

![2-[(1R)-1-{[(benzyloxy)carbonyl]amino}-2-methylpropyl]-5-methyl-1,3-oxazole-4-carboxylic acid](/img/structure/B2489909.png)